molecular formula C13H12N2O4 B1437069 Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate CAS No. 845723-50-4

Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Cat. No.: B1437069
CAS No.: 845723-50-4
M. Wt: 260.24 g/mol
InChI Key: WEHZFKRCAPQCHV-UHFFFAOYSA-N
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Description

Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate (CAS 845723-50-4) is a chemical compound belonging to the dihydroxypyrimidine (DHP) class, a scaffold recognized as a privileged structure in medicinal chemistry. This methyl carboxylate derivative serves as a key intermediate and valuable scaffold in antiviral drug discovery research. Specifically, DHP-based compounds are being investigated as inhibitors of the human cytomegalovirus (HCMV) terminase complex, which is a clinically validated antiviral target . The compound acts by targeting the metal-dependent endonuclease activity located at the C-terminus of the pUL89 protein (pUL89-C) . Research indicates that dihydroxypyrimidine methyl carboxylate subtypes can inhibit pUL89-C with potency in the sub-micromolar range, providing researchers with a potent chemical tool for studying viral genome packaging and developing novel antiviral agents . The compound is offered with a purity of 95% and is supplied for laboratory research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 6-oxo-5-phenylmethoxy-1H-pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-18-13(17)10-11(12(16)15-8-14-10)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHZFKRCAPQCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)NC=N1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

A typical synthetic route includes:

  • Starting from a pyrimidine-4-carboxylate precursor bearing a hydroxy group at position 5.
  • Protection of the 5-hydroxy group by benzylation to form the 5-(benzyloxy) derivative.
  • Oxidation or tautomerization steps to ensure the 6-oxo group is formed.
  • Esterification to yield the methyl carboxylate at position 4.

This approach is consistent with known methods for preparing N-substituted hydroxypyrimidinone carboxylates, as described in patent WO2009088729A1, which outlines processes for preparing N-substituted hydroxypyrimidinone carboxamides and related esters.

Protection of the 5-Hydroxy Group

The key step in the preparation is the protection of the 5-hydroxy group as a benzyloxy ether. This is typically achieved by:

  • Reacting the hydroxypyrimidinone intermediate with benzyl bromide or benzyl chloride in the presence of a base (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as dimethylformamide (DMF).
  • The reaction proceeds via nucleophilic substitution, where the hydroxy group is converted to the benzyloxy ether.

This protection is crucial as it improves the chemical stability of the intermediate and facilitates subsequent synthetic transformations.

Esterification to Methyl Carboxylate

The carboxylate group at position 4 is introduced or converted to the methyl ester through:

  • Treatment of the corresponding carboxylic acid or acid chloride with methanol under acidic or basic catalysis.
  • Alternatively, direct esterification using methylating agents or Fischer esterification under reflux conditions.

This step ensures the compound has the methyl carboxylate functionality essential for its intended applications.

Oxidation to 6-Oxo Group

The 6-oxo group is characteristic of the dihydropyrimidinone structure and is typically formed by:

  • Oxidation of the corresponding dihydro derivative.
  • Tautomerization equilibria favoring the keto form under reaction conditions.

This step may be integrated into the synthetic sequence or occur spontaneously depending on the reaction environment.

Detailed Research Findings and Comparative Analysis

The patent literature (WO2009088729A1) provides a comprehensive process for preparing N-substituted hydroxypyrimidinone carboxamides, which includes intermediates like this compound. Key findings from this source include:

  • Use of protected hydroxypyrimidinone substrates (such as the benzyloxy derivative) significantly reduces the amount of acylating agent required, enhancing reaction efficiency.
  • The process requires only one equivalent of acylating agent per equivalent of substrate, compared to two equivalents in other methods.
  • The protection strategy leads to higher yields and purity of the final product.
  • The synthetic route is amenable to scale-up for industrial production due to reduced reagent consumption and improved waste profiles.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Benzylation of 5-hydroxy Benzyl bromide, K2CO3, DMF, room temp 80-90 Efficient protection of hydroxy group
Esterification to methyl ester Methanol, acid catalyst (H2SO4), reflux 85-95 Standard Fischer esterification
Oxidation to 6-oxo Mild oxidizing agents or tautomerization >90 Usually spontaneous under reaction conditions

Advantages of the Benzyloxy Protection

  • Enhances chemical stability of the intermediate.
  • Facilitates selective reactions at other positions.
  • Allows for milder reaction conditions in subsequent steps.
  • Improves overall synthetic yield and purity.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Outcome/Advantages
Hydroxy group protection Benzylation of 5-hydroxy group Benzyl bromide, base (K2CO3), DMF Formation of 5-(benzyloxy) derivative
Esterification Conversion to methyl ester Methanol, acid catalyst, reflux Methyl 4-carboxylate formation
Formation of 6-oxo group Oxidation or tautomerization Mild oxidants or reaction equilibrium Stable 6-oxo pyrimidinone structure

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid, while reduction of the carbonyl group may produce corresponding alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds containing dihydropyrimidine structures have been shown to exhibit anticancer properties. Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate can serve as a scaffold for developing new anticancer agents. Research has indicated that derivatives of similar structures demonstrate cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
  • Antiviral Properties :
    • Dihydropyrimidines are known for their antiviral activity, particularly against HIV. Some derivatives have been identified as inhibitors of the HIV integrase enzyme, making them potential candidates for treating HIV infections .
  • Antibacterial and Antifungal Activities :
    • The compound's structure allows for modifications that enhance its antibacterial and antifungal properties. Studies have shown that related compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar activities .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Key steps include:

  • Formation of the Dihydropyrimidine Core : This is achieved through condensation reactions involving urea or thiourea derivatives and appropriate aldehydes or ketones.
  • Functionalization : The introduction of the benzyloxy group can be accomplished through alkylation reactions or by using benzyloxycarbonyl protecting groups during synthesis.

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated a series of dihydropyrimidine derivatives for their anticancer properties. The results indicated that modifications to the methyl 5-(benzyloxy)-6-oxo structure significantly enhanced cytotoxicity against specific cancer cell lines .

Case Study 2: Antiviral Activity

Research documented in patent literature highlighted the synthesis of N-substituted dihydropyrimidines as potential HIV integrase inhibitors. Methyl 5-(benzyloxy)-6-oxo derivatives were among those tested, showing promising activity against HIV strains .

Case Study 3: Antibacterial Properties

A recent investigation into the antibacterial properties of similar compounds revealed that several dihydropyrimidines exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that methyl 5-(benzyloxy)-6-oxo could be a candidate for further development in antibacterial therapies .

Mechanism of Action

The mechanism by which Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in enzymes or receptors, while the pyrimidine ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate and related pyrimidine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications References
This compound C₁₃H₁₂N₂O₄ 260.25 5-benzyloxy, 4-methyl ester, 6-oxo Intermediate in antiviral drug synthesis; high lipophilicity due to benzyloxy group
Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate C₉H₁₂N₂O₃ 212.21 4-butyl ester, 6-oxo Lower molecular weight; reduced steric hindrance compared to benzyloxy-substituted analogs
Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate C₁₈H₂₀N₄O₆ 388.37 2-benzyloxycarbonylamino-propan-2-yl, 5-hydroxy, 4-methyl ester Enhanced hydrogen-bonding capacity; potential for anticancer applications
Ethyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate C₈H₁₀N₂O₃S 214.24 5-ethyl ester, 2-methylthio, 6-oxo Sulfur-containing analog; improved antibacterial activity in nitrothiazole derivatives
Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate C₆H₆N₂O₄ 170.12 2,6-dioxo, 4-methyl ester High crystallinity; used in X-ray crystallography studies

Structural and Functional Analysis

Substituent Effects on Reactivity and Solubility The benzyloxy group in the target compound increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to analogs like Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate . Methylthio and hydroxy groups (e.g., in Ethyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate) introduce polarizable sulfur atoms or hydrogen-bond donors, altering electronic properties and binding affinities in biological systems .

Synthetic Versatility The methyl ester at position 4 in the target compound allows facile hydrolysis to carboxylic acids, a common strategy in prodrug design. In contrast, bulkier esters (e.g., butyl) may hinder enzymatic cleavage . The benzyloxy group can be selectively deprotected (e.g., via hydrogenolysis) to generate hydroxylated intermediates, a step critical in synthesizing Raltegravir derivatives .

Biological Relevance Analogs with benzyloxycarbonylamino substituents (e.g., Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate) exhibit enhanced interactions with viral integrase enzymes due to additional hydrogen-bonding motifs . The methylthio variant (Ethyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate) shows promise in antibacterial applications, leveraging sulfur’s role in disrupting microbial metabolism .

Crystallographic Behavior

  • Compounds like Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate form stable crystals due to planar dioxo groups, facilitating structural elucidation via SHELX and ORTEP-3 software . The benzyloxy group in the target compound may introduce steric effects, complicating crystallization .

Biological Activity

Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate (CAS No. 845723-50-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H12N2O4
  • Molecular Weight : 260.25 g/mol
  • Structure : The compound features a pyrimidine ring with a benzyloxy group and a carboxylate moiety, which are crucial for its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antiviral Activity : Research indicates that compounds with similar structures exhibit inhibitory effects on viral enzymes, particularly HIV integrase. This suggests that methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine derivatives may also possess antiviral properties against HIV and potentially other viruses .
  • Antitumor Activity : Some studies have indicated that derivatives of pyrimidine compounds can inhibit tumor cell proliferation. The structural features of this compound may contribute to its efficacy in cancer treatment .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell metabolism.
  • Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways associated with cell growth and apoptosis.

Study on Antiviral Properties

A study demonstrated that methyl 5-(benzyloxy)-6-oxo derivatives showed significant inhibition of HIV integrase activity in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of viral replication in cultured cells .

Antitumor Studies

In another study focusing on the antitumor properties, methyl 5-(benzyloxy)-6-oxo derivatives were tested against several cancer cell lines, including breast and lung cancer. The findings revealed that these compounds significantly reduced cell viability and induced apoptosis in a concentration-dependent manner .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of HIV integrase
AntitumorReduced viability in cancer cell lines

Q & A

Q. What are the common synthetic routes for Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via alkylation of a pyrimidinone precursor using dimethyl sulfate in the presence of magnesium methoxide in dimethyl sulfoxide (DMSO) at 70°C. Key steps include controlled addition of reagents and post-reaction acid quenching to precipitate products. Optimization focuses on catalyst stoichiometry (e.g., 1:1.4 molar ratio of substrate to Mg(OMe)₂) and reaction duration (8 hours) to minimize byproducts, which are separated via flash chromatography .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

  • Nuclear Magnetic Resonance (NMR): Used to confirm regiochemistry and detect byproducts (e.g., distinguishing N-methylation vs. O-methylation).
  • X-ray Crystallography: Resolves planar vs. non-planar conformations of the pyrimidinone ring. For example, the title compound exhibits a planar ring (dihedral angle: 118.9° between aromatic groups) stabilized by intermolecular O–H⋯O hydrogen bonds .
  • SHELX Software: SHELXL refines crystallographic data, with H atoms treated via riding models (C–H = 0.95–0.99 Å) and free refinement for O/N-bound H atoms .

Advanced Research Questions

Q. How do structural discrepancies in related compounds impact the interpretation of reactivity and stability?

Comparative crystallographic studies reveal that the pyrimidinone ring adopts a planar conformation in the title compound but twists in analogues (e.g., Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate). This difference alters hydrogen-bonding networks, affecting solubility and thermal stability. For instance, intramolecular O–H⋯O bonds in the planar structure enhance crystal lattice stability .

Q. What challenges arise in refining the crystal structure of this compound, and how are hydrogen-bonding networks analyzed?

  • Refinement Challenges: Disordered solvent molecules or twinning can complicate refinement. SHELXL handles high-resolution data robustly, with isotropic displacement parameters (Uiso) for H atoms derived from parent C atoms (Uiso(H) = 1.2–1.5 Ueq(C)) .
  • Hydrogen-Bond Analysis: Intermolecular O–H⋯O bonds (2.68–2.73 Å) and intramolecular interactions (O–H⋯O = 2.59 Å) are quantified using ORTEP-3 for graphical representation .
Hydrogen-Bond Parameters Distance (Å) Angle (°)
Intermolecular O–H⋯O2.68–2.73165–172
Intramolecular O–H⋯O2.59157

Q. How can researchers address byproduct formation during methylation reactions involving this compound?

Byproducts arise from competing N- vs. O-methylation pathways. Strategies include:

  • Reagent Control: Slow addition of dimethyl sulfate to reduce local excess.
  • Catalyst Tuning: Adjusting Mg(OMe)₂ concentration to favor desired methylation sites.
  • Chromatographic Separation: Use silica gel flash chromatography with ethyl acetate/hexane gradients to isolate the target compound (Rf = 0.3) from byproducts .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites. The benzyloxy group’s electron-withdrawing effect lowers the LUMO energy (-1.8 eV), making the carbonyl carbon susceptible to nucleophilic attack. Molecular dynamics simulations further validate crystallographic packing patterns .

Data Contradiction Analysis

Q. Why do crystallographic studies report conflicting planarity in pyrimidinone derivatives?

Planarity variations stem from substituent steric effects. For example, bulkier groups (e.g., tert-butyl in analogues) introduce torsional strain, twisting the ring. In the title compound, the benzyloxy group’s linear geometry minimizes steric hindrance, preserving planarity. Such discrepancies underscore the need for case-specific conformational analysis .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate

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